molecular formula C8H6IN3O2 B13034870 Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate

Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13034870
M. Wt: 303.06 g/mol
InChI Key: VCGXYOAWPXXNHP-UHFFFAOYSA-N
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Description

Methyl 6-Iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity and role as a potent protein kinase inhibitor (PKI) in targeted cancer therapy . The iodine substituent at the 6-position and the ester group at the 3-position make this molecule a versatile building block for further synthetic exploration, such as in palladium-catalyzed cross-coupling reactions, which are commonly used to introduce diverse functional groups and enhance the structural diversity of these compounds . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential in inhibiting key kinases implicated in oncogenesis, such as CK2, EGFR, B-Raf, and CDK2 . These inhibitors can act as ATP-competitive agents, disrupting critical phosphorylation processes and signaling pathways that drive cancer cell proliferation and survival . The structural motifs present in this compound are frequently explored in the synthesis of novel therapeutics for non-small cell lung cancer (NSCLC), melanoma, and other malignancies . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)6-3-11-12-4-5(9)2-10-7(6)12/h2-4H,1H3

InChI Key

VCGXYOAWPXXNHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=CC(=CN2N=C1)I

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Formation

The synthesis typically begins with the formation of the fused bicyclic pyrazolo[1,5-a]pyrimidine system. Several methods have been reported:

  • Cyclocondensation of Amino Pyrazoles with Enaminones or Chalcones : This one-pot reaction involves amino pyrazoles reacting with 1,3-biselectrophilic reagents such as enaminones or chalcones in the presence of an oxidant like potassium persulfate (K2S2O8). The reaction proceeds via cyclization to form the pyrazolo[1,5-a]pyrimidine core under mild conditions, often in aqueous media. This method is noted for its efficiency, mildness, and scalability with wide functional group tolerance.

  • Three-Component Reactions : Another robust approach involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds (e.g., malononitrile or ethyl cyanoacetate). This one-pot process proceeds through imine intermediate formation, nucleophilic attack, and cyclization to yield the pyrazolo[1,5-a]pyrimidine scaffold. Microwave-assisted variants of this reaction significantly reduce reaction times and improve yields, aligning with green chemistry principles.

  • Microwave-Assisted Cyclization : Microwave irradiation accelerates the synthesis by providing rapid and uniform heating, leading to cleaner reactions and higher yields. This technique has been applied successfully to pyrazolo[1,5-a]pyrimidine derivatives, reducing reaction times from hours to minutes and minimizing by-products.

Ester Functional Group Installation

The methyl ester group at the 3-carboxylate position is generally introduced either by:

  • Using appropriately substituted starting materials such as ethyl or methyl esters of β-dicarbonyl compounds during the cyclization step, which retain the ester functionality in the final product.

  • Alternatively, post-synthetic esterification of the carboxylic acid derivative can be performed if required.

Summary of Preparation Protocols and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Cyclocondensation Amino pyrazole + enaminone/chalcone + K2S2O8 Aqueous medium, 80 °C, mild conditions 70–90
Three-component reaction 3-amino-1H-pyrazole + aldehyde + activated methylene compound Microwave-assisted or reflux in ethanol 75–95
Oxidative iodination NaI + K2S2O8, 80 °C, aqueous or mixed solvents One-pot or stepwise; selective iodination at C-6 80–95
Purification Column chromatography (ethyl acetate/hexane) High purity (>95%) products obtained

Research Findings and Advantages

  • Efficiency and Selectivity : The oxidative halogenation protocol using NaI/K2S2O8 is highly selective for the 6-position iodination, avoiding over-halogenation or side reactions.

  • Mild and Green Conditions : The use of water as solvent and mild oxidants aligns with sustainable chemistry practices. Microwave-assisted reactions further reduce energy consumption and reaction times.

  • Versatility : The methods tolerate a broad range of functional groups on the pyrazole and pyrimidine rings, allowing structural diversity for medicinal chemistry applications.

  • Scalability : The one-pot synthesis and mild reaction conditions facilitate scale-up for industrial or research purposes without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as DMF or acetonitrile.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development
Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate has been identified as a promising lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with specific biological targets involved in various disease processes, particularly in oncology and inflammatory diseases. The iodine atom at the 6-position enhances its reactivity, making it suitable for further modifications to improve biological activity.

Biological Activity
Research indicates that compounds within the pyrazolo-pyrimidine family exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Preliminary studies suggest that this compound can interact with enzymes and receptors related to cellular signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further development as a therapeutic agent.

Material Science

Intermediate in Organic Synthesis
Beyond its applications in medicinal chemistry, this compound serves as an intermediate in organic synthesis. Its unique chemical properties make it suitable for use in the development of novel materials. For instance, derivatives of this compound may be utilized in the synthesis of advanced materials with specific functionalities.

Case Study: Inhibition of Kinases

Recent studies have focused on the compound's ability to inhibit specific kinases such as Adaptor Associated Kinase 1 (AAK1). AAK1 plays a crucial role in endocytosis and synaptic vesicle recycling, making it a significant target for therapeutic intervention in conditions like cancer and neurodegenerative diseases. The binding affinity and inhibitory potency of this compound against AAK1 have been evaluated using various biochemical assays .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation in disease models
AnticancerInhibitory effects on cancer-related kinases
AnalgesicPain relief properties observed in preclinical tests

Mechanism of Action

The mechanism of action of Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate I (6), COOCH₃ (3) C₈H₆IN₃O₂ 303.06 Not reported Not available
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CH₃ (5,7), COOCH₂CH₃ (3) C₁₁H₁₃N₃O₂ 219.24 Not reported IR: 1735 (C=O); ¹H NMR: δ 2.41 (s, CH₃), 4.14 (q, OCH₂CH₃)
Ethyl 6-amino-7-(4-chlorophenyl)-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate NH₂ (6), Cl (7), Ph (2), p-Tol (5) C₂₈H₂₃ClN₄O₂ 482.97 221–223 IR: 3458, 3356 (NH₂); ¹H NMR: δ 7.94 (d, 2H, ArH)
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate NO₂ (4-pyrazole), COOCH₂CH₃ (3) C₁₂H₁₀N₆O₄ 302.25 Not reported MS: m/z 302 (M⁺)
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate F (benzyl), CH₃ (5,7) C₁₈H₁₈FN₃O₂ 327.35 Not reported Not available

Key Observations :

  • Halogen Substitution : Iodine at position 6 (target compound) increases molecular weight and polarizability compared to fluorine or chlorine analogues (e.g., 327.35 g/mol for fluorobenzyl derivative vs. 303.06 g/mol for iodinated compound ).
  • Amino Groups: Amino-substituted derivatives (e.g., 6-amino in ) show NH₂ IR stretches (~3450 cm⁻¹) and enhanced hydrogen-bonding capacity, which may improve solubility in polar solvents.
  • Aromatic Substitution : Bulky aryl groups (e.g., 4-chlorophenyl in ) elevate melting points (221–223°C) due to increased crystal packing efficiency.

Biological Activity

Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₆IN₃O₂
  • Molecular Weight : Approximately 303.06 g/mol
  • Functional Groups : Contains an iodine atom at the 6-position, which enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of specific kinases, including adaptor-associated kinase 1 (AAK1), which is involved in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 may have implications for cancer treatment and neurodegenerative diseases .
  • Enzyme Modulation : The compound's structure allows it to interact with enzymes, potentially inhibiting their activity through stable complex formation at the active site. This mechanism is crucial for its anticancer and anti-inflammatory properties .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation through kinase inhibition. For instance, it may affect pathways regulated by PI3K and AKT, which are vital in cancer biology .
  • Anti-inflammatory Effects : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class possess anti-inflammatory properties. This compound may contribute to this activity through modulation of inflammatory pathways .
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may exhibit antibacterial and antiparasitic activities against pathogens such as Mycobacterium tuberculosis and P. falciparum .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • In vitro Studies : A study demonstrated that this compound inhibited AAK1 with an IC50 value indicative of strong potency in cellular assays .
  • In vivo Models : Animal models have shown promising results where administration of the compound led to reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent in oncology .
  • SAR Investigations : Structure-activity relationship (SAR) studies have identified key modifications that enhance potency and selectivity for specific targets. For example, variations at the C2 and C3 positions have been explored to optimize binding affinity to kinases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylateAmino group at position 2Anticancer activityDifferent substitution pattern
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylateEthyl group instead of methylAnti-inflammatory propertiesVaries in alkyl substitution
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateBromine at position 5Similar kinase inhibitionDifferent halogen substitution

This table illustrates how this compound's iodine substitution may enhance its biological activity compared to other derivatives lacking this feature.

Q & A

Q. How does the 6-iodo substituent influence reactivity in cross-coupling reactions, and what steric/electronic challenges arise?

The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Electronic Effects : The electron-withdrawing nature of iodine increases electrophilicity at C6, facilitating nucleophilic aromatic substitution (SNAr) but may deactivate the pyrimidine ring toward electrophiles .
  • Steric Hindrance : Bulky iodinated intermediates require ligand-accelerated catalysis (e.g., Pd(PPh₃)₄) to mitigate steric clashes during coupling .
  • Side Reactions : Competing deiodination under basic conditions necessitates controlled pH (<9) and inert atmospheres .

Q. What methodological approaches resolve contradictions in crystallographic data for halogenated pyrazolo[1,5-a]pyrimidines?

Discrepancies in bond lengths/angles often stem from:

  • Disorder Modeling : Heavy atoms (e.g., iodine) may exhibit positional disorder. SHELXL’s PART instruction partitions occupancies to refine disordered regions .
  • Thermal Motion : High thermal parameters (B-factors) for iodine require anisotropic refinement and TWIN/BASF commands for twinned crystals .
  • Validation Tools : Programs like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) and validate hydrogen bonding in halogen-bonded networks .

Q. How is Methyl 6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate utilized in PROTAC development?

The compound serves as a scaffold for E3 ligase binders in proteolysis-targeting chimeras (PROTACs):

  • Functionalization : The ester group is hydrolyzed to a carboxylic acid for linker attachment, while the iodine enables late-stage diversification via cross-coupling .
  • Case Study : Analogues like ethyl 5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylates (e.g., 4a–h ) are cyclized with chalcones and oxidized to yield warheads for kinase-targeted degradation .

Q. What are the limitations of current synthetic methods for iodinated pyrazolo-pyrimidines, and how can they be addressed?

  • Low Yields in Iodination : Competing side reactions (e.g., diiodination) reduce mono-iodinated product purity. Solutions:
    • Use stoichiometric NIS in DMF at 0°C to suppress polyhalogenation .
    • Purify via silica gel chromatography with hexane/EtOAc gradients .
  • Sensitivity to Moisture : Hydrolysis of the methyl ester occurs in aqueous conditions. Anhydrous solvents (e.g., THF) and molecular sieves improve stability .

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